molecular formula C15H11ClN2O3 B11023392 (4-Chloro-2-nitro-phenyl)-(2,3-dihydro-indol-1-yl)-methanone

(4-Chloro-2-nitro-phenyl)-(2,3-dihydro-indol-1-yl)-methanone

Cat. No.: B11023392
M. Wt: 302.71 g/mol
InChI Key: WQTGRCWADPQVMG-UHFFFAOYSA-N
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Description

(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a combination of a chloro-nitrophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenyl to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the indole moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone would likely involve large-scale nitration and acylation reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures and the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The indole moiety can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (4-chloro-2-aminophenyl)(2,3-dihydro-1H-indol-1-yl)methanone.

    Substitution: Formation of various substituted phenyl-indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

(4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone: Unique due to the presence of both a chloro-nitrophenyl group and an indole moiety.

    (4-chloro-2-nitrophenyl)(1H-indol-1-yl)methanone: Similar structure but lacks the dihydro component.

    (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-pyrrol-1-yl)methanone: Similar but with a pyrrole ring instead of an indole.

Uniqueness

The uniqueness of (4-chloro-2-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H11ClN2O3/c16-11-5-6-12(14(9-11)18(20)21)15(19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2

InChI Key

WQTGRCWADPQVMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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